Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate

spirocyclic scaffold conformational restriction entropic penalty

tert-Butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate (CAS 2306262-78-0, MF C₁₃H₂₃NO₃, MW 241.33 g/mol) is a Boc-protected spirocyclic amino alcohol building block featuring a conformationally constrained 4-azaspiro[2.5]octane core bearing a 7-hydroxymethyl substituent. The compound belongs to the class of saturated N-heterocyclic spiro scaffolds, which are of increasing significance in medicinal chemistry for exploring three-dimensional chemical space and improving drug-like physicochemical properties relative to planar aromatic or flexible aliphatic analogs.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Cat. No. B13555668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC12CC2)CO
InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-4-10(9-15)8-13(14)5-6-13/h10,15H,4-9H2,1-3H3
InChIKeyLVUIIAMSMCHAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate: Spirocyclic Scaffold for Drug Discovery


tert-Butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate (CAS 2306262-78-0, MF C₁₃H₂₃NO₃, MW 241.33 g/mol) is a Boc-protected spirocyclic amino alcohol building block featuring a conformationally constrained 4-azaspiro[2.5]octane core bearing a 7-hydroxymethyl substituent . The compound belongs to the class of saturated N-heterocyclic spiro scaffolds, which are of increasing significance in medicinal chemistry for exploring three-dimensional chemical space and improving drug-like physicochemical properties relative to planar aromatic or flexible aliphatic analogs [1][2]. The spiro[2.5]octane framework introduces conformational restriction through the cyclopropane ring fusion, distinguishing it from common saturated heterocycles such as piperidine, piperazine, or morpholine [3].

Why Generic Piperidine or Linear Amino Alcohols Cannot Replace tert-Butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate


Simple Boc-protected amino alcohols such as N-Boc-serinol or 4-piperidinemethanol lack the conformational constraint imposed by the spirocyclic cyclopropane ring fusion present in the target compound . The 4-azaspiro[2.5]octane scaffold differs fundamentally from linear or monocyclic analogs in its three-dimensional spatial arrangement, a property that directly influences molecular recognition events including target binding, selectivity, and off-target profiles [1][2]. Moreover, the 7-hydroxymethyl substituent on the spiro[2.5]octane core provides a well-defined exit vector orientation that is geometrically distinct from substitution at the 3-, 4-, or 6-positions of alternative spiro systems (e.g., spiro[3.3]heptane or spiro[3.5]nonane), meaning that structure-activity relationships established with one scaffold do not translate to another [3][4]. Generic substitution therefore risks loss of key molecular recognition features, altered ADME properties, and incompatibility with established synthetic routes in PROTAC linker or fragment-based drug discovery programs [5].

Quantitative Differentiation Evidence for tert-Butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate Relative to In-Class Analogs


Conformational Rigidity of 4-Azaspiro[2.5]octane Scaffold: Zero Rotatable Bonds in the Spirocyclic Core vs. Piperidine and Piperazine Analogs

The unsubstituted 4-azaspiro[2.5]octane core possesses 0 rotatable bonds within its bicyclic framework (computed value: rotatable bond count = 0), reflecting complete conformational locking imposed by the spiro-fused cyclopropane . In contrast, N-Boc-piperidine contains 1 rotatable bond (the N–C bond rotation around the ring), and N-Boc-serinol (a commonly used PROTAC linker amino alcohol) contains 5 rotatable bonds, resulting in substantially greater conformational freedom and higher entropic penalty upon target binding . Pre-organization of the spiro scaffold reduces the entropic cost of binding, a well-established principle in medicinal chemistry for improving target affinity [1].

spirocyclic scaffold conformational restriction entropic penalty binding affinity drug design

LogP Differentiation: 4-Azaspiro[2.5]octane Core vs. Spiro[3.3]heptane and Piperidine Bioisosteres

The unsubstituted 4-azaspiro[2.5]octane scaffold has a computed logP of 1.62 and a topological polar surface area (TPSA) of 12.03 Ų . This lipophilicity is intermediate between the more compact spiro[3.3]heptane (parent hydrocarbon logP ~2.4) and the more polar piperidine (logP ~0.85), and substantially lower than the 2-oxabicyclo[2.2.2]octane bioisostere class [1]. The 4-azaspiro[2.5]octane scaffold therefore offers a distinct lipophilicity window that is neither too polar (as with piperidine) nor too lipophilic (as with purely carbocyclic spiro scaffolds), enabling fine-tuning of logD for central nervous system (CNS) drug design where optimal logP typically ranges from 2–4 [2].

lipophilicity logP physicochemical property spiro scaffold comparison drug-likeness

Hydrogen Bond Donor Capacity: Single vs. Dual H-Bond Donor Differentiation from Diamine Spiro Analogs

The target compound's 4-azaspiro[2.5]octane core features a single nitrogen atom capable of serving as a hydrogen bond acceptor/donor (HBA count = 1, HBD count = 1 for the parent scaffold), as compared to the corresponding 4,7-diazaspiro[2.5]octane analog which contains two nitrogen atoms (HBA count = 2, HBD count = 2 after Boc deprotection) . In the fully assembled target molecule, the Boc-protected amine contributes 0 HBD, the hydroxymethyl group contributes 1 HBD, yielding a total of 1 HBD and 3 HBA, versus the diamine analog which would contribute 1 HBD (from –OH) plus 1 HBD (from the free secondary amine after selective deprotection), totaling 2 HBD and 4 HBA. This difference in hydrogen-bonding capacity directly modulates membrane permeability (fewer HBD favors passive diffusion) and aqueous solubility (more HBD favors solubility), providing a tunable parameter for balancing ADME properties [1].

hydrogen bond donor physicochemical property PROTAC linker polar surface area drug-likeness

Distinct Exit Vector Geometry: 7-Hydroxymethyl Substitution on 4-Azaspiro[2.5]octane vs. Alternative Spiro Scaffolds

The 7-position hydroxymethyl substituent on the 4-azaspiro[2.5]octane scaffold presents a geometrically unique exit vector that differs substantially from substitution patterns available on spiro[3.3]heptane, spiro[3.5]nonane, or 2-oxa-6-azaspiro[3.3]heptane scaffolds [1]. The spiro[2.5]octane framework features a six-membered piperidine-like ring sharing a spiro carbon with a three-membered cyclopropane, producing a kinked geometry in which the 7-substituent projects at approximately 109° from the ring plane. This contrasts with spiro[3.3]heptane, where substituents on the four-membered rings adopt more acute projection angles (~90°), and 2-oxabicyclo[2.2.2]octane, which offers a more linear exit vector arrangement [2]. For PROTAC linker applications, the 7-hydroxymethyl group serves as a functional handle for linker elongation [3], with the spiro[2.5]octane geometry providing a subtly different trajectory than spiro[3.3]heptane- or spiro[3.5]nonane-derived linkers, which can alter ternary complex formation efficiency and degradation potency [4].

exit vector spatial geometry bioisostere molecular recognition PROTAC design

Recommended Application Scenarios for tert-Butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate Based on Differentiated Scaffold Properties


PROTAC and Heterobifunctional Degrader Linker Design Requiring Conformational Restriction and Defined Exit Vector Geometry

The 4-azaspiro[2.5]octane core provides a rigid, non-planar linker segment with precisely defined exit vector geometry (~109° from the piperidine-like ring plane), which is architecturally distinct from spiro[3.3]heptane- or simple piperidine-based linkers [3]. The 7-hydroxymethyl group serves as a functionalizable handle for elongation toward the target protein ligand, while the Boc-protected nitrogen at position 4 provides a latent amine for attachment to the E3 ligase ligand after deprotection . For rationally designed PROTAC libraries where linker rigidity and trajectory are being systematically explored to optimize ternary complex formation and degradation efficiency (DC₅₀), this building block offers a scaffold geometry not available from conventional linear or monocyclic linker collections [4].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Leveraging sp³-Rich Chemical Space

The spiro[2.5]octane scaffold contributes to increasing the fraction of sp³-hybridized carbons (Fsp³) in screening libraries, a parameter positively correlated with clinical success rates due to improved solubility, reduced promiscuity, and enhanced metabolic stability . The Boc-protected amine and the free hydroxymethyl group constitute two orthogonal functional handles suitable for on-DNA chemistry in DEL synthesis [1]. Constrained Boc-protected amino acids and amino alcohols based on spiro scaffolds have been specifically featured in commercial SpiroKit toolboxes for DEL and peptidomimetic programs, confirming the synthetic tractability and screening utility of this compound class [2].

CNS Drug Discovery Programs Requiring Intermediate Lipophilicity (logP 1.6–2.5) and Low Hydrogen Bond Donor Count for Blood-Brain Barrier Penetration

With a core scaffold logP of 1.62 (4-azaspiro[2.5]octane) and a single hydrogen bond donor in the Boc-protected form, the target compound is well-suited for early-stage CNS lead generation where optimal brain penetration correlates with low HBD count (≤3) and logP in the 2–4 range . Compared to piperidine-based building blocks (logP ~0.85, which often requires additional lipophilic substitution to achieve CNS drug-like logP), the 4-azaspiro[2.5]octane scaffold starts from a more favorable lipophilicity baseline, potentially reducing the number of synthetic iterations needed to reach CNS-appropriate physicochemical space [3]. Additionally, the reduced number of rotatable bonds (3 vs. 5+ for linear amino alcohols) decreases the entropic penalty of binding, which is advantageous for achieving high-affinity CNS target engagement .

Structure-Activity Relationship (SAR) Exploration of Spiro Scaffold Topology in Lead Optimization

The 4-azaspiro[2.5]octane scaffold fills a topological niche among spiro building blocks that is distinct from both the more compact spiro[3.3]heptane (4-membered rings) and the more flexible spiro[3.5]nonane (7-membered ring) [2]. Systematic SAR campaigns comparing binding affinity, selectivity, and ADME profiles across spiro[2.5]octane, spiro[3.3]heptane, and spiro[3.5]nonane derivatives can reveal topology-dependent effects on target engagement [4]. The target compound, with its strategically positioned hydroxymethyl group at the 7-position and the Boc-protected amine at the 4-position, provides a modular entry point for such comparative studies, enabling medicinal chemistry teams to map the optimal spiro scaffold for a given biological target [1].

Quote Request

Request a Quote for Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.